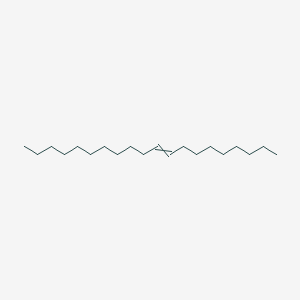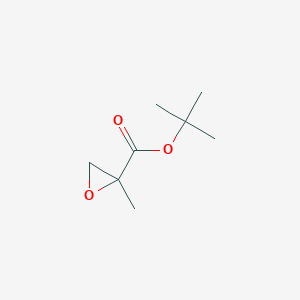![molecular formula C16H23NO B13978040 4-[1-(4-tert-Butylphenyl)ethenyl]morpholine CAS No. 852816-30-9](/img/structure/B13978040.png)
4-[1-(4-tert-Butylphenyl)ethenyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[1-(4-tert-Butylphenyl)ethenyl]morpholine is an organic compound characterized by the presence of a morpholine ring substituted with a 4-tert-butylphenyl group and an ethenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-tert-Butylphenyl)ethenyl]morpholine typically involves the reaction of 4-tert-butylphenylacetylene with morpholine under specific conditions. The reaction is often catalyzed by palladium-based catalysts, such as Pd(dppf)Cl2, in the presence of a base like potassium carbonate (K2CO3) and a solvent like isopropanol (i-PrOH). The reaction mixture is usually refluxed until a stable conversion is achieved .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-[1-(4-tert-Butylphenyl)ethenyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-tert-butylbenzaldehyde, while reduction may produce 4-[1-(4-tert-butylphenyl)ethyl]morpholine.
Applications De Recherche Scientifique
4-[1-(4-tert-Butylphenyl)ethenyl]morpholine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-[1-(4-tert-Butylphenyl)ethenyl]morpholine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-tert-Butylacetophenone: A structurally related compound with similar functional groups.
4-tert-Butylphenol: Another related compound with a tert-butyl group attached to a phenol ring.
Uniqueness
4-[1-(4-tert-Butylphenyl)ethenyl]morpholine is unique due to the presence of both a morpholine ring and an ethenyl group, which confer distinct chemical and biological properties. This combination of structural features makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
852816-30-9 |
|---|---|
Formule moléculaire |
C16H23NO |
Poids moléculaire |
245.36 g/mol |
Nom IUPAC |
4-[1-(4-tert-butylphenyl)ethenyl]morpholine |
InChI |
InChI=1S/C16H23NO/c1-13(17-9-11-18-12-10-17)14-5-7-15(8-6-14)16(2,3)4/h5-8H,1,9-12H2,2-4H3 |
Clé InChI |
GJARUHMKYGWUQG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C(=C)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![11H-[1,3,5]triazepino[3,2-a]benzimidazole](/img/structure/B13977991.png)

![1-Chloro-3-[(4-methoxyphenyl)methylamino]propan-2-ol](/img/structure/B13978001.png)




